

# Application Notes and Protocols: Measuring Downstream Functional Consequences of CD33 Exon 2 Skipping

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin (Siglec), is a transmembrane receptor primarily expressed on myeloid cells. Alternative splicing of the CD33 gene can lead to the exclusion of exon 2, resulting in a shorter protein isoform (CD33ΔE2 or CD33m). This splicing event has significant, yet context-dependent, functional consequences, impacting cellular processes in both neurodegenerative diseases and cancer. Understanding and accurately measuring these downstream effects are critical for basic research and the development of targeted therapeutics. These application notes provide a comprehensive overview of the functional outcomes of CD33 exon 2 skipping and detailed protocols for their assessment.

# **Functional Consequences of CD33 Exon 2 Skipping**

The skipping of exon 2 in the CD33 gene removes the V-set immunoglobulin-like domain, which is responsible for sialic acid binding.[1][2] This structural change leads to distinct functional alterations in different disease contexts, particularly in Alzheimer's disease (AD) and Acute Myeloid Leukemia (AML).

## In the Context of Alzheimer's Disease



In the brain, CD33 is expressed on microglia, the resident immune cells of the central nervous system.[1] The full-length CD33 isoform (CD33M), which includes the V-set domain encoded by exon 2, is known to inhibit microglial phagocytosis.[3][4] The alternative splicing event that leads to the CD33 short isoform (hCD33m), lacking the V-set domain, is associated with a single nucleotide polymorphism (SNP), rs12459419.[5] The presence of the minor 'T' allele of this SNP enhances exon 2 skipping and is correlated with a reduced risk of developing Alzheimer's disease.[3][5]

Functionally, the hCD33m isoform is considered a gain-of-function variant that enhances the phagocytosis of amyloid-beta (A $\beta$ ) plaques by microglia.[5][6] This increased clearance of pathological A $\beta$  is a protective mechanism against AD progression.[7] Therefore, promoting CD33 exon 2 skipping is a potential therapeutic strategy for Alzheimer's disease.

## In the Context of Acute Myeloid Leukemia

In Acute Myeloid Leukemia (AML), CD33 is a well-established therapeutic target.[8] The antibody-drug conjugate gemtuzumab ozogamicin (GO) targets the V-set domain of the full-length CD33 protein to deliver a cytotoxic payload to leukemic blasts.[8][9] While the mRNA transcript for the CD33ΔE2 isoform is present in AML cells, studies have shown that the corresponding protein is not detected on the cell surface or even intracellularly.[8][10] This lack of protein expression suggests that even though the CD33ΔE2 mRNA is transcribed, it may not be efficiently translated or the resulting protein may be unstable.[8] Consequently, the CD33ΔE2 isoform is not a viable target for therapies like GO that are directed against the V-set domain.[9][11]

# **Data Presentation: Summary of Quantitative Data**

The following tables summarize the key quantitative findings related to CD33 exon 2 skipping and its functional consequences.

Table 1: Impact of CD33 Isoforms on Phagocytosis in Microglia



| Cell Type                         | CD33 Isoform<br>Expressed  | Functional<br>Effect on<br>Phagocytosis | Quantitative<br>Change              | Citation |
|-----------------------------------|----------------------------|-----------------------------------------|-------------------------------------|----------|
| U937 cells                        | hCD33M (full-<br>length)   | Repression                              | 5-10% reduction                     | [5]      |
| U937 cells<br>(CD33-/-)           | -                          | Increased<br>phagocytosis               | 30-50% increase compared to CD33+/+ | [5]      |
| Primary microglia<br>/ U937 cells | hCD33m (exon 2<br>skipped) | Enhanced phagocytosis                   | Not specified                       | [5]      |

Table 2: Association of rs12459419 SNP with CD33 Exon 2 Skipping and Alzheimer's Disease Risk

| SNP Allele                    | Effect on Exon 2<br>Splicing | Association with AD Risk | Citation |
|-------------------------------|------------------------------|--------------------------|----------|
| rs12459419T (minor allele)    | Enhances exon 2<br>skipping  | Decreased susceptibility | [3][5]   |
| rs12459419C (major<br>allele) | Promotes inclusion of exon 2 | Increased susceptibility | [3]      |

Table 3: Expression and Therapeutic Relevance of CD33∆E2 in AML



| Parameter                  | Finding                                               | Implication for<br>Therapy                                                                         | Citation |
|----------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------|
| CD33ΔE2 mRNA expression    | Present in<br>myeloblasts of all AML<br>patients      | Potential for targeting at the RNA level                                                           | [10]     |
| CD33∆E2 protein expression | Not detected on cell<br>surface or<br>intracellularly | Not a viable target for<br>V-set domain-directed<br>antibodies (e.g.,<br>gemtuzumab<br>ozogamicin) | [8][10]  |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# Protocol 1: Quantification of CD33 Exon 2 Skipping using Quantitative PCR (qPCR)

Objective: To measure the relative abundance of CD33 transcripts with and without exon 2.

#### Materials:

- RNA extraction kit
- · cDNA synthesis kit
- qPCR instrument
- SYBR Green or TaqMan-based qPCR master mix
- Primers specific for total CD33 and the CD33ΔE2 isoform (exon 1-3 junction)[1][4]

#### Procedure:

 RNA Extraction: Isolate total RNA from cells of interest (e.g., microglia, AML blasts) using a commercial RNA extraction kit according to the manufacturer's instructions.



- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup:
  - Prepare two separate qPCR reactions for each sample: one to quantify total CD33 and another to quantify the CD33ΔE2 isoform.
  - For total CD33, use primers that amplify a region present in all major CD33 transcripts
     (e.g., within exons 4 and 5).[1]
  - For CD33ΔE2, use a forward primer spanning the exon 1-3 junction and a reverse primer in exon 3.[4]
  - Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  - Set up reactions in triplicate, including no-template controls.
- qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
- Data Analysis:
  - Calculate the cycle threshold (Ct) values for each reaction.
  - Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
  - Calculate the relative expression of CD33 $\Delta$ E2 as a percentage of total CD33 expression using the  $\Delta\Delta$ Ct method.[4]

# **Protocol 2: Assessment of Phagocytosis in Microglia**

Objective: To determine the effect of CD33 isoform expression on the phagocytic capacity of microglial cells.

#### Materials:

- Microglial cell line (e.g., BV2) or primary microglia
- Lentiviral vectors for overexpression of CD33M and hCD33m



- Fluorescently labeled amyloid-beta (Aβ) oligomers or fibrils (e.g., HiLyte™ Fluor 488-labeled Aβ1-42)
- Flow cytometer or fluorescence microscope
- Trypan blue solution

#### Procedure:

- Cell Transduction: Transduce microglial cells with lentiviral vectors to express either the full-length CD33M or the exon 2-skipped hCD33m isoform. Include a control group with a mock or empty vector.
- Cell Culture: Culture the transduced cells for 48-72 hours to allow for stable protein expression.
- Phagocytosis Assay:
  - Plate the cells in a multi-well plate.
  - $\circ$  Add fluorescently labeled A $\beta$  to the cell culture medium at a final concentration of 1-5  $\mu$ M.
  - Incubate for 1-4 hours at 37°C to allow for phagocytosis.
- Quantification:
  - Flow Cytometry:
    - Wash the cells to remove non-phagocytosed Aβ.
    - Harvest the cells and resuspend them in FACS buffer.
    - Use trypan blue to quench the fluorescence of any surface-bound, non-internalized Aβ.
    - Analyze the cells on a flow cytometer to measure the mean fluorescence intensity,
       which corresponds to the amount of internalized Aβ.
  - Fluorescence Microscopy:



- Wash the cells and fix them with paraformaldehyde.
- Stain the nuclei with DAPI.
- Image the cells using a fluorescence microscope and quantify the amount of internalized Aβ per cell using image analysis software.

# Protocol 3: Analysis of CD33 Protein Expression by Western Blot

Objective: To detect the presence and relative abundance of CD33 isoforms in cell lysates.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the C-terminus of CD33 (to detect both isoforms)
- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

 Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.



- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- · Western Blotting:
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-CD33 antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane and add the chemiluminescent substrate.
  - Capture the signal using an imaging system.
  - The full-length CD33M will appear at approximately 67 kDa, while the CD33ΔE2 isoform will be smaller.

# **Visualizations**

The following diagrams illustrate key pathways and experimental workflows related to CD33 exon 2 skipping.





Click to download full resolution via product page

Caption: CD33 signaling in microglia.



Click to download full resolution via product page

Caption: Workflow for assessing phagocytosis.





Click to download full resolution via product page

Caption: Dichotomous outcomes of CD33 exon 2 skipping.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing | Journal of Neuroscience [jneurosci.org]
- 2. CD33: increased inclusion of exon 2 implicates the Ig V-set domain in Alzheimer's disease susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing -PMC [pmc.ncbi.nlm.nih.gov]







- 5. The CD33 short isoform is a gain-of-function variant that enhances Aβ1–42 phagocytosis in microglia PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CD33 short isoform is a gain-of-function variant that enhances Aβ1-42 phagocytosis in microglia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macauleylab.ca [macauleylab.ca]
- 8. Is CD33 lacking exon 2 a valuable target for AML? Maybe not. | Fred Hutchinson Cancer Center [fredhutch.org]
- 9. researchgate.net [researchgate.net]
- 10. The CD33 Splice Isoform Lacking Exon 2 as Therapeutic Target in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Downstream Functional Consequences of CD33 Exon 2 Skipping]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b12397849#measuring-downstream-functional-consequences-of-cd33-exon-2-skipping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com